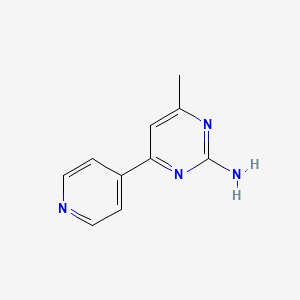

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is a synthetic molecule that was developed as a potent and selective inhibitor of the enzyme “TBK1”. TBK1 is a protein kinase that is involved in the regulation of immune responses and the development of cancer. It has a molecular formula of C10 H10 N4 and a molecular weight of 186.217 .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine involves several steps. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Other methods involve a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine is characterized by a pyrimidine ring with a methyl group at the 4th position and a pyridinyl group at the 6th position . The exact structure can be determined using various analytical techniques.Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-6-pyridin-4-ylpyrimidin-2-amine are complex and involve several steps. These include oxidative dehydrogenation, annulation, and oxidative aromatization . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Aplicaciones Científicas De Investigación

Chemical Reactions and Modifications

Reactions involving amines and thiols with specific pyrimidine derivatives have been investigated, highlighting the catalytic role of pyridine and the selective addition reactions forming syn- or anti-addition products, depending on the nature of the reactant (Čikotienė et al., 2007)(source). Furthermore, the synthesis and characterization of stable betainic pyrimidinaminides, showing the influence of substitution patterns or reaction conditions on product formation, emphasize the chemical versatility of related compounds (Schmidt, 2002)(source).

Applications in Molecular Design

Research into rhenium tricarbonyl complexes of modified nucleosides for potential biochemical applications highlights the intersection of pyrimidine derivatives with nucleoside chemistry (Wei et al., 2005)(source). Additionally, the development of novel bifunctional chelators and their complexes, derived from amination reactions involving similar pyrimidine analogs, opens avenues for designing radiopharmaceuticals and imaging agents.

Antimicrobial and Biological Activity

Certain pyrimidine salts have demonstrated in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013)(source). This includes the synthesis of pyrimidine derivatives with chloranilic and picric acids, showcasing the broad spectrum of biological activities associated with these compounds.

Inhibitory Activities Against HIV-1 and Histone Deacetylase

Research on 2-pyridinylpyrimidines as inhibitors of HIV-1 structural protein assembly offers insights into the role of these compounds in antiviral therapy (Kožíšek et al., 2016)(source). Additionally, the design and biological evaluation of specific pyrimidin-2-ylamine derivatives as selective histone deacetylase inhibitors underscore their potential in cancer treatment (Zhou et al., 2008)(source).

Safety And Hazards

Propiedades

IUPAC Name |

4-methyl-6-pyridin-4-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCKPAITZBWHHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552109 |

Source

|

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine | |

CAS RN |

90916-53-3 |

Source

|

| Record name | 4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)